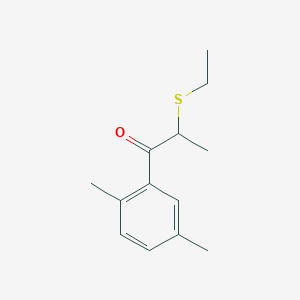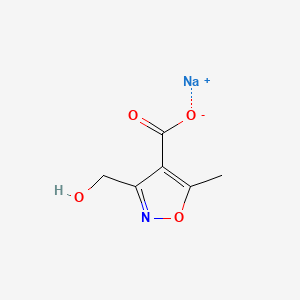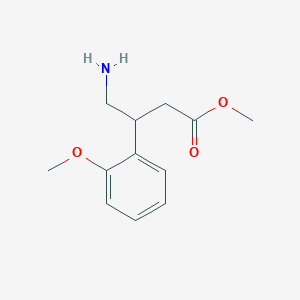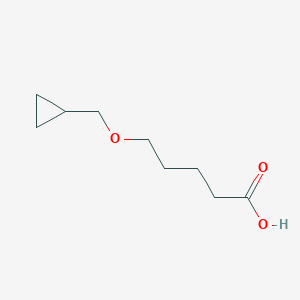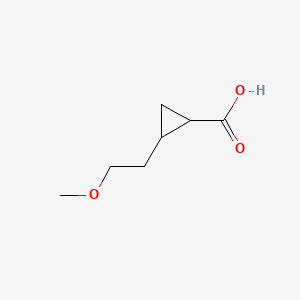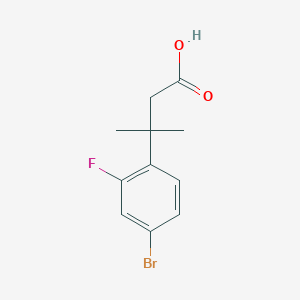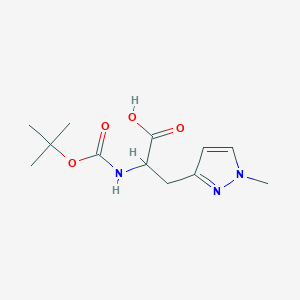
2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid is a compound that belongs to the class of amino acids. It features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions. The compound also contains a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. This structure makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid typically involves multiple steps One common method starts with the alkylation of a pyrazole derivative The pyrazole ring is first alkylated using an appropriate alkylating agentThe final step involves the oxidation of the intermediate to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the Boc-protected amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used for the oxidation of intermediates in the synthesis of this compound.
Reduction: Sodium borohydride in methanol at low temperatures is used for the reduction of intermediates.
Substitution: Various alkylating agents can be used for the substitution reactions on the pyrazole ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield oxidized derivatives of the compound, while reduction reactions can produce reduced forms of the pyrazole ring or the Boc-protected amino group.
科学研究应用
2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various peptides and other complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein synthesis.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid involves its interaction with various molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to yield the free amino group, which can then participate in various biochemical reactions. The pyrazole ring can interact with enzymes and other proteins, potentially inhibiting or modifying their activity .
相似化合物的比较
Similar Compounds
2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-indol-3-yl)propanoic acid: This compound is similar in structure but contains an indole ring instead of a pyrazole ring.
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoate: This compound has a phenyl group and a hydroxyl group instead of the pyrazole ring.
Uniqueness
The presence of the pyrazole ring in 2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid makes it unique compared to similar compounds. The pyrazole ring imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C12H19N3O4 |
|---|---|
分子量 |
269.30 g/mol |
IUPAC 名称 |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-methylpyrazol-3-yl)propanoic acid |
InChI |
InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)13-9(10(16)17)7-8-5-6-15(4)14-8/h5-6,9H,7H2,1-4H3,(H,13,18)(H,16,17) |
InChI 键 |
XCPCOFLRZRIETO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=NN(C=C1)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


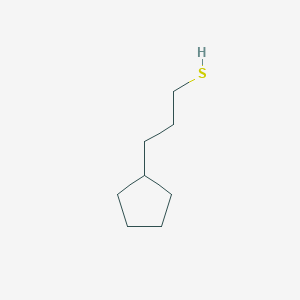
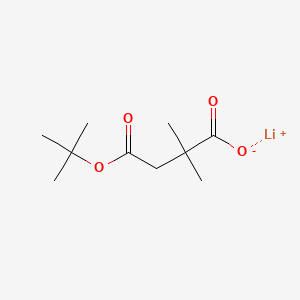
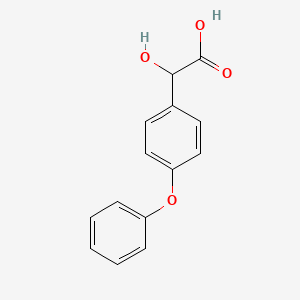
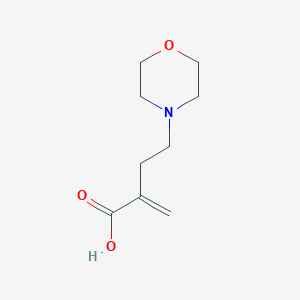
![N-[(4-bromophenyl)methyl]-4-fluoro-N-methylbenzene-1-sulfonamide](/img/structure/B15312198.png)
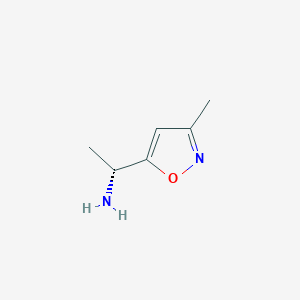
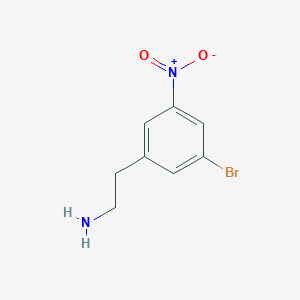
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid](/img/structure/B15312219.png)
